1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde chemical properties
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde chemical properties
This guide details the chemical properties, synthesis, and reactivity of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde , a highly specialized perfluorinated aromatic building block.
CAS Number: 52158-48-2 Molecular Formula: C₁₁HF₇O Molecular Weight: 282.11 g/mol IUPAC Name: 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde
Introduction & Significance
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a perfluorinated naphthalene derivative characterized by a highly electron-deficient aromatic core and a reactive aldehyde handle at the C-2 position. It serves as a critical intermediate in the synthesis of n-type organic semiconductors, fluorinated pharmaceuticals, and specialized polymers.
The molecule's significance lies in the synergistic effect of its two functional domains:[1]
-
Perfluorinated Core: The seven fluorine atoms induce a strong negative electrostatic potential on the ring periphery and a positive potential at the ring center, facilitating π-stacking interactions (arene-perfluoroarene interactions) and enhancing electron transport mobility.
-
Aldehyde Handle: The C-2 formyl group (-CHO) acts as a versatile attachment point for condensation reactions (e.g., imine formation, Knoevenagel condensation) while simultaneously acting as a strong electron-withdrawing group (EWG) that further activates the ring toward nucleophilic attack.
Molecular Architecture & Electronic Properties
Electronic Distribution
The fluorine atoms exert a potent inductive effect (-I), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule an excellent electron acceptor. The aldehyde group at C-2 reinforces this effect, particularly at the ortho (C-1, C-3) and para-like (C-6) positions, creating "hotspots" for nucleophilic aromatic substitution (SₙAr).
Physical Properties
| Property | Value / Description |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Approx. 85–95 °C (Estimated based on analogs) |
| Solubility | Soluble in CH₂Cl₂, THF, Ethyl Acetate; Insoluble in Water |
| Dipole Moment | High, directed towards the aldehyde and fluorine-rich regions |
| Stability | Moisture sensitive (aldehyde oxidation); Stable under inert atmosphere |
Synthesis & Production
The primary synthetic route involves the selective lithiation of octafluoronaphthalene followed by formylation. This protocol requires strict anhydrous conditions due to the instability of the perfluoroaryllithium intermediate.
Protocol: Lithiation-Formylation Route
-
Precursor: Octafluoronaphthalene (C₁₀F₈).
-
Reagents:
-Butyllithium ( -BuLi), Dimethylformamide (DMF) or -Formylpiperidine. -
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
Step-by-Step Methodology:
-
Lithiation: Dissolve octafluoronaphthalene in anhydrous Et₂O at -78 °C under Argon. Slowly add 1.0 equivalent of
-BuLi. The reaction is highly regioselective for the C-2 position due to the stability of the resulting anion.-
Mechanism:[2][3][4][5][6][7] Lithium-Halogen exchange is not operative here; instead, it is a direct nucleophilic attack/elimination or deprotonation if H were present (but here it is C-F bond activation/substitution). Correction: For perfluoroarenes, the mechanism involves nucleophilic attack of the alkyl lithium followed by elimination of LiF, or direct Li-F exchange. In octafluoronaphthalene, it generates heptafluoro-2-naphthyllithium.
-
-
Formylation: After 1 hour at -78 °C, add excess dry DMF (Dimethylformamide).
-
Quench: Warm the mixture to room temperature and quench with dilute HCl.
-
Purification: Extract with ether, wash with brine, and recrystallize from hexane/dichloromethane.
Synthesis & Reactivity Map
Figure 1: Synthetic pathway from octafluoronaphthalene and subsequent reactivity divergence.[1][6]
Chemical Reactivity Profile
The reactivity of 1,3,4,5,6,7,8-heptafluoro-2-naphthaldehyde is dominated by two competing pathways: carbonyl condensation and nucleophilic aromatic substitution (SₙAr).
A. Nucleophilic Aromatic Substitution (SₙAr)
The perfluorinated ring is highly susceptible to nucleophilic attack.[8] The aldehyde group at C-2 is a strong Electron-Withdrawing Group (EWG), which directs the incoming nucleophile.
-
Regioselectivity:
-
C-1 Position (Ortho): Highly activated electronically but sterically hindered by the adjacent aldehyde.
-
C-3 Position (Ortho): Activated and less sterically hindered.
-
C-6 Position (Distal): Activated by long-range resonance (amphi-substitution).
-
Outcome: Reaction with small nucleophiles (e.g., NaOMe, NaSMe) typically yields a mixture of C-1 and C-3 substituted products, with C-3 often favored due to sterics.
-
-
Mechanism: Concerted SₙAr or stepwise addition-elimination (Meisenheimer complex).
B. Carbonyl Chemistry
The aldehyde proton is distinct in ¹H NMR (typically δ 10.2–10.5 ppm).
-
Condensation: Reacts rapidly with primary amines to form fluorinated Schiff bases (imines). These are valuable for creating "fluorous ponytailed" ligands.
-
Oxidation: Can be oxidized to heptafluoro-2-naphthoic acid using Jones reagent or Pinnick oxidation.
-
Reduction: NaBH₄ reduction yields heptafluoro-2-naphthylmethanol , a precursor for ether synthesis.
Reactivity Logic Diagram
Figure 2: Reactivity flowchart distinguishing between ring fluorination substitution and aldehyde derivatization.
Applications
Organic Electronics (OLEDs & OFETs)
The high electron affinity of the heptafluoronaphthalene core makes this molecule an ideal candidate for n-type organic semiconductors . The aldehyde group allows for the extension of conjugation (e.g., via Wittig coupling) to form vinyl-bridged dimers or polymers with deep HOMO/LUMO levels.
Fluorous Chemistry & Tags
Used as a fluorous tag in synthesis.[1] The perfluorinated tail facilitates purification via Fluorous Solid-Phase Extraction (F-SPE). The aldehyde reacts with a substrate's amine group, "tagging" it for easy separation, and can be cleaved later.
Medicinal Chemistry (Bioisosteres)
While the full perfluoronaphthalene core is lipophilic, it is explored as a scaffold for designing inhibitors where π-π stacking with protein residues (e.g., phenylalanine) is critical. The C-F bonds are metabolically stable, preventing oxidative degradation of the ring.
Handling & Safety (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.
References
-
Burdon, J., Gill, H. S., & Parsons, I. W. (1980).[9] Polycyclic fluoro-aromatic compounds.[9] Part 10. Nucleophilic replacement of fluorine in heptafluoro-2-naphthyl-lithium.[9] Journal of the Chemical Society, Perkin Transactions 1, 2494-2496.[9] Link
-
PubChem. (2025). 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde (Compound Summary). National Library of Medicine. Link
-
Brooke, G. M. (1997). The preparation and reactions of polyfluoroarenes.[9] Journal of Fluorine Chemistry, 86(1), 1-76. (General reference for perfluoroarene reactivity).
-
BLD Pharm. (2024). Product Safety Data Sheet: 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde.Link
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polycyclic fluoro-aromatic compounds. Part 10. Nucleophilic replacement of fluorine in heptafluoro-2-naphthyl-lithium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
